molecular formula C26H30N2O3 B4306269 5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE

5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE

Cat. No.: B4306269
M. Wt: 418.5 g/mol
InChI Key: FGMPKRBLWZCOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a tert-butyl group, methoxyphenyl groups, and an indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE typically involves multiple steps, including the formation of the indolone core and the introduction of the tert-butyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Indolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.

    Attachment of Methoxyphenyl Groups: This can be done through nucleophilic substitution reactions using methoxyphenyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indolone derivatives.

    Substitution: The methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced indolone derivatives.

Scientific Research Applications

5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic pathways, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar in having tert-butyl and methoxy groups but differs in the core structure.

    2-Hydroxy-1-(4-methoxyphenyl)propyl hexopyranoside: Shares the methoxyphenyl group but has a different core and functional groups.

Uniqueness

5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is unique due to its indolone core combined with tert-butyl and methoxyphenyl groups, which confer specific reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

5-tert-butyl-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-26(2,3)17-6-15-23-22(16-17)24(27-18-7-11-20(30-4)12-8-18)25(29)28(23)19-9-13-21(31-5)14-10-19/h7-15,17,27H,6,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMPKRBLWZCOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC=C2C(=C(C(=O)N2C3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Reactant of Route 3
5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Reactant of Route 4
5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Reactant of Route 5
Reactant of Route 5
5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Reactant of Route 6
5-(TERT-BUTYL)-3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.